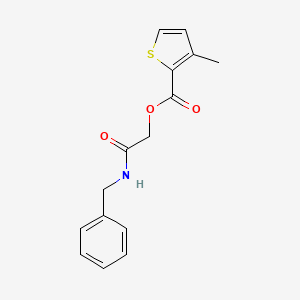

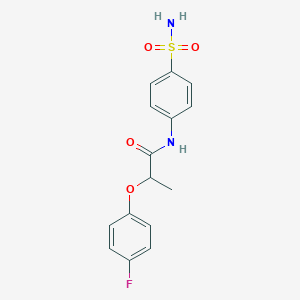

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group −NH2 . Compounds like “3-(Aminomethyl)-5-methylhexanoic acid” are GABA derivatives used to treat neuropathic pain and seizures .

Synthesis Analysis

Amino acids can be synthesized in the laboratory using various reactions. For instance, α-amino acids can be prepared from a carboxylic acid using reactions like the Hell‑Volhard‑Zelinskii reaction and the Gabriel phthalimide synthesis .Molecular Structure Analysis

In organic chemistry, an aminomethyl group is a monovalent functional group with the formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. For example, if acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical and Chemical Properties Analysis

Amino acids are the building blocks of all peptides and proteins and determine many of their important properties. In aqueous solution at neutral pH, the carboxylic group of amino acids is dissociated into a carboxylate and a proton (-COOH → -COO– + H+), and the amino group, which functions as a base, is protonated (-NH2 + H+ → -NH3+) .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Atom Economic Synthesis and AChE Inhibitory Activity : A study conducted by Sivakumar et al. (2013) focused on the synthesis of novel dispiro and octahydroindolizine derivatives through 1,3-dipolar cycloaddition, which were evaluated for their acetylcholinesterase (AChE) inhibitory activities. The compound 3c emerged as notably potent, with an IC50 value of 1.86 μmol/L (Sivakumar, Ranjith Kumar, Ali, & Choon, 2013).

Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling : Research by Ni et al. (2015) led to the synthesis of a novel amino acid derivative that showed excellent stability in biological media and could be used for cancer cell labeling, suggesting its potential in bioorthogonal labeling and peptide synthesis (Ni, Zhou, Li, Zhang, & Dong, 2015).

Organocatalytic Asymmetric Syntheses : A study by Kalch et al. (2010) developed tetrahydropyridazines with various functional groups, demonstrating their potential as organocatalysts in asymmetric synthesis (Kalch, Ait Youcef, Moreau, Thomassigny, & Greck, 2010).

Nano Organo Solid Acids for Synthesis Under Green Conditions : Zolfigol et al. (2015) synthesized novel nano organo solid acids, showcasing their catalytic efficiency in synthesizing various compounds under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Antituberculosis, Anticancer, Anti-inflammatory, and Antibacterial Agents : A series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives synthesized by Mahanthesha et al. (2022) demonstrated excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-7-5-8(10(13)14)9-3-1-2-4-12(7)9/h5H,1-4,6,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWKFATQSWUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2CN)C(=O)O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)

![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)

![2-[7-(2-Chloropropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B2848551.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)